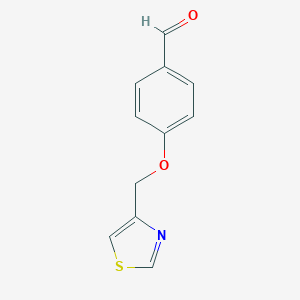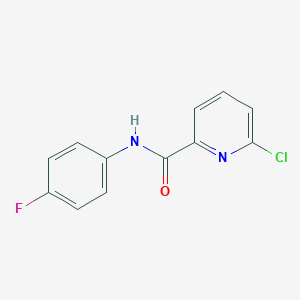![molecular formula C9H9ClN4O B184386 5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole CAS No. 76167-89-0](/img/structure/B184386.png)
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a 4-chlorophenoxyethyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole typically involves a multi-step process. One common method includes the reaction of 4-chlorophenoxyethylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenoxy group is replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Similar in structure but with a phenyl group instead of a 4-chlorophenoxyethyl group.
5-Methyl-1H-tetrazole: Contains a methyl group, resulting in different chemical and biological properties.
5-(Ethylthio)-1H-tetrazole: Features an ethylthio group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.
Properties
CAS No. |
76167-89-0 |
|---|---|
Molecular Formula |
C9H9ClN4O |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-3-8(4-2-7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
InChI Key |
IQPUUCJRMGMYET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
Key on ui other cas no. |
76167-89-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)








![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)


